N-(2,5-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl acetamide moiety linked to a 2,5-difluorophenyl group. Its molecular formula is C24H20F2N4OS, with a molecular weight of 468.5 g/mol .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c1-2-14-3-5-15(6-4-14)18-12-20-22(25-9-10-28(20)27-18)30-13-21(29)26-19-11-16(23)7-8-17(19)24/h3-12H,2,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOSBXBUXDFNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a difluorophenyl moiety, a pyrazolo[1,5-a]pyrazin unit, and a sulfanyl acetamide group. Its molecular formula is with a molecular weight of approximately 424.5 g/mol. The structural complexity is believed to contribute to its pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H16F2N4OS |
| Molecular Weight | 424.5 g/mol |
| LogP | 3.56 |
| Polar Surface Area | 55.76 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Potential
Preliminary studies indicate that compounds with similar structures often exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrazin derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study reported that certain pyrazolo derivatives showed IC50 values as low as 6.9 µg/mL against HepG-2 liver cancer cells, suggesting promising potential for this compound in cancer therapy .
The mechanism through which this compound exerts its biological effects is likely multifaceted. Compounds containing the pyrazolo[1,5-a]pyrazin scaffold are known to interact with various biological targets, including protein kinases involved in cancer cell signaling pathways. Understanding these interactions is crucial for elucidating the therapeutic potential and possible side effects associated with the compound.
Other Biological Activities
In addition to anticancer properties, related compounds have shown promise in anti-inflammatory and antimicrobial activities. The presence of the sulfanyl group may enhance bioactivity by facilitating interactions with biological macromolecules.
Study on Structural Analogues
A comparative study evaluated several analogues of this compound for their biological activities:
| Compound Name | Biological Activity |
|---|---|
| N-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Potential anticancer activity |
| This compound | Similar therapeutic effects |
| 3-{(3-fluorophenyl)methyl}-1H-pyrazole | Investigated for anti-inflammatory properties |
These findings underscore the potential of this compound as a lead compound in drug development.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Fluorine and chlorine atoms in the 2,5-difluorophenyl or 4-chlorophenyl groups enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
- Alkoxy Chains (e.g., -OCH2CH2CH2CH3) : Butoxy or ethoxy groups improve lipid solubility, facilitating blood-brain barrier penetration in CNS-targeted therapies .
- Aromatic Systems (e.g., naphthalen-1-yl) : Extended aromatic systems like naphthalene increase π-π stacking interactions, critical for DNA intercalation or kinase inhibition .
Pharmacological Profiles
- Anti-inflammatory Activity : Methoxy/ethoxy-substituted analogs exhibit COX-2 inhibition due to optimal steric and electronic compatibility with the enzyme’s active site .
- Anticancer Potential: Naphthalene-containing derivatives show cytotoxicity in breast and lung cancer cell lines, likely via topoisomerase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
